1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone
Overview
Description
1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl structure with a methyl group at the 2’ position and an ethanone group at the 4’ position
Scientific Research Applications
1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2’-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nitration: 1-(2’-Methyl-4-nitro[1,1’-biphenyl]-4-yl)ethanone.
Reduction: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanol.
Oxidation: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanoic acid.
Mechanism of Action
The mechanism of action of 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a cationic intermediate that subsequently reacts with nucleophiles. The pathways involved in its biological activity may include binding to enzymes or receptors, leading to modulation of biochemical processes.
Comparison with Similar Compounds
1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2’-Methyl[1,1’-biphenyl]-2-yl)ethanone: Differing in the position of the ethanone group, which can influence its reactivity and applications.
1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone:
The uniqueness of 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-[4-(2-methylphenyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQPLYMITWEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393262 | |
Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56917-39-6 | |
Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.